molecular formula C23H30N2O3 B5495716 4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one

Cat. No. B5495716
M. Wt: 382.5 g/mol
InChI Key: OHAJFDDRICDAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one, commonly known as BZD, is a diazepan derivative that has been widely used in scientific research. It has been found to exhibit various biochemical and physiological effects, making it an important compound in scientific studies.

Mechanism of Action

BZD binds to specific sites on GABA-A receptors in the brain, enhancing the effects of GABA, an inhibitory neurotransmitter. This results in the suppression of neuronal activity, leading to the anxiolytic, sedative, and anticonvulsant effects of BZD.
Biochemical and Physiological Effects:
BZD has been found to exhibit various biochemical and physiological effects, including muscle relaxation, decreased anxiety, and sedation. It has also been found to have anticonvulsant properties, making it useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using BZD in lab experiments is its ability to selectively bind to GABA-A receptors, making it a useful tool for investigating the role of these receptors in the brain. However, one limitation of using BZD is its potential to cause addiction and withdrawal symptoms, which can complicate experimental design.

Future Directions

1. Investigating the potential use of BZD in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Developing new compounds that exhibit similar effects to BZD but with fewer side effects.
3. Investigating the potential for BZD to enhance the effects of other drugs used in the treatment of neurological disorders.
4. Investigating the potential for BZD to be used as a tool in the study of GABAergic neurotransmission.
In conclusion, BZD is an important compound in scientific research due to its ability to bind to specific receptors in the brain and exhibit various biochemical and physiological effects. It has been used in the treatment of anxiety disorders and epilepsy and has potential for use in the treatment of other neurological disorders. However, its potential for addiction and withdrawal symptoms makes it a complicated tool for experimental design. Future research should focus on developing new compounds with similar effects and investigating the potential for BZD to be used in the study of GABAergic neurotransmission.

Synthesis Methods

BZD can be synthesized using a variety of methods, including the reaction of 3-(2-hydroxyethoxy)benzylamine with ethyl 4-chloroacetoacetate, followed by reaction with benzyl bromide and sodium hydride. The resulting compound is then converted to the final product through a series of reactions.

Scientific Research Applications

BZD has been used in various scientific studies due to its ability to bind to specific receptors in the brain. It has been found to exhibit anxiolytic, sedative, and anticonvulsant properties, making it useful in the treatment of anxiety disorders and epilepsy. BZD has also been used in studies investigating the role of GABA receptors in the brain.

properties

IUPAC Name

4-benzyl-3-ethyl-1-[[3-(2-hydroxyethoxy)phenyl]methyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-2-21-18-24(16-20-9-6-10-22(15-20)28-14-13-26)12-11-23(27)25(21)17-19-7-4-3-5-8-19/h3-10,15,21,26H,2,11-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAJFDDRICDAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=CC(=CC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.